molecular formula C13H11F3N4O3 B2953870 Methyl 4-hydrazino-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate CAS No. 338418-85-2

Methyl 4-hydrazino-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate

Cat. No. B2953870
CAS RN: 338418-85-2
M. Wt: 328.251
InChI Key: MDCJRJYAGXGFPT-UHFFFAOYSA-N
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Description

“Methyl 4-hydrazino-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate” is an organic compound . It’s a part of a class of compounds that have been studied for their potential neuroprotective and anti-neuroinflammatory properties .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . Unfortunately, the specific molecular structure details for this compound are not provided in the sources I found.

Scientific Research Applications

Synthesis of Pyridazinone Derivatives

The compound serves as a precursor in the synthesis of new pyridazinone derivatives through reactions with hydrazine hydrate and phenylhydrazine. These derivatives are formed through intermediate hydrazides with subsequent cyclization, indicating the presence of keto–enol tautomerism for 4-hydroxy-3-oxopyridazines. Such derivatives have potential applications in developing compounds with novel properties (Hovakimyan et al., 2004).

Antimicrobial Activity

Pyridazinone derivatives synthesized from reactions involving this compound have been evaluated for their antimicrobial activity. These derivatives exhibit promising antimicrobial properties, which could be explored further for the development of new antibacterial and antifungal agents (El-Mariah et al., 2006).

Novel Indolylpyridazinone Derivatives

Reactions of this compound with indole and subsequent cyclocondensation with hydrazine hydrate, phenyl hydrazine, semicarbazide, and thiosemicarbazide lead to the formation of novel indolylpyridazinone derivatives. Some of these products have shown antibacterial activity, suggesting their potential application in medicinal chemistry (Abubshait, 2007).

Analgesic and Anti-inflammatory Activities

Some novel pyridazine derivatives synthesized from this compound have been evaluated for their analgesic and anti-inflammatory activities. These studies aim to discover safer non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy (Husain et al., 2017).

properties

IUPAC Name

methyl 4-hydrazinyl-6-oxo-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N4O3/c1-23-12(22)11-9(18-17)6-10(21)20(19-11)8-4-2-3-7(5-8)13(14,15)16/h2-6,18H,17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDCJRJYAGXGFPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C(=O)C=C1NN)C2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-hydrazino-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate

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